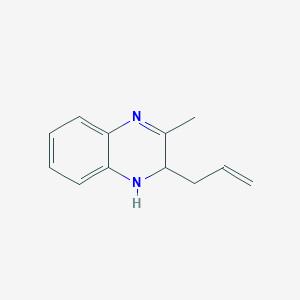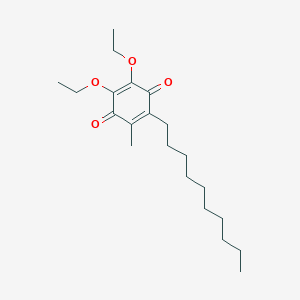
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in several plant species, including the Plumbaginaceae family. Plumbagin has attracted significant attention from the scientific community due to its wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.
Scientific Research Applications
Plumbagin has been extensively studied for its potential therapeutic applications. Several studies have reported that 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone exhibits anticancer activity against a wide range of cancer types, including breast, lung, colon, prostate, and liver cancer. Plumbagin has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been reported to possess antimalarial, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone is not fully understood. However, several studies have suggested that 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone exerts its biological effects by modulating various signaling pathways. For example, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been shown to activate the p53 pathway, leading to apoptosis in cancer cells. Plumbagin has also been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been shown to induce oxidative stress, leading to cell death in cancer cells.
Biochemical And Physiological Effects
Plumbagin has been shown to exhibit several biochemical and physiological effects. Plumbagin has been reported to inhibit the activity of several enzymes, including NADH oxidase, cyclooxygenase, and topoisomerase. Plumbagin has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been reported to modulate the expression of several genes involved in cancer progression, inflammation, and apoptosis.
Advantages And Limitations For Lab Experiments
Plumbagin has several advantages for lab experiments. Plumbagin is readily available from natural sources or can be synthesized in the laboratory using simple chemical reactions. Plumbagin is also relatively stable and can be stored for extended periods without significant degradation. However, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has several limitations for lab experiments. Plumbagin is highly toxic and can induce cell death at low concentrations. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has poor solubility in water, making it challenging to use in aqueous solutions.
Future Directions
Several future directions can be explored to further understand the potential therapeutic applications of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone. One area of research is the development of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone in combination with other drugs or therapies could enhance its anticancer activity. Furthermore, the identification of the molecular targets of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone could provide insights into its mechanism of action and aid in the development of new drugs.
Synthesis Methods
Plumbagin can be synthesized from the roots of Plumbago species, including Plumbago zeylanica and Plumbago rosea. The isolation of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone from plant extracts involves several steps, including extraction, column chromatography, and recrystallization. Alternatively, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone can be synthesized in the laboratory using various chemical reactions, including the oxidation of 2-methyl-1,4-naphthoquinone with tert-butyl hydroperoxide or the reaction of 2-hydroxy-1,4-naphthoquinone with decylmagnesium bromide.
properties
CAS RN |
118687-86-8 |
|---|---|
Product Name |
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone |
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-decyl-5,6-diethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H34O4/c1-5-8-9-10-11-12-13-14-15-17-16(4)18(22)20(24-6-2)21(19(17)23)25-7-3/h5-15H2,1-4H3 |
InChI Key |
FKCCXLBIGJSYKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OCC)C |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OCC)C |
Other CAS RN |
118687-86-8 |
synonyms |
2,3-di-EtO-DMQ 6-decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



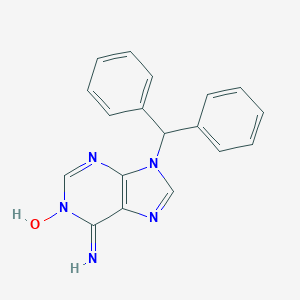
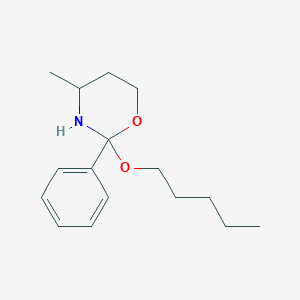
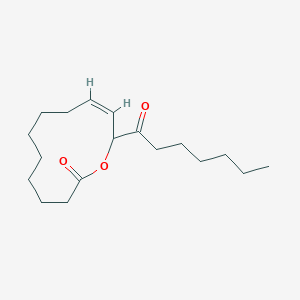
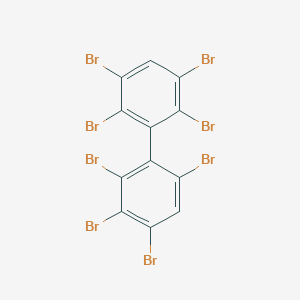
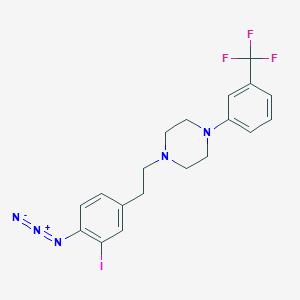
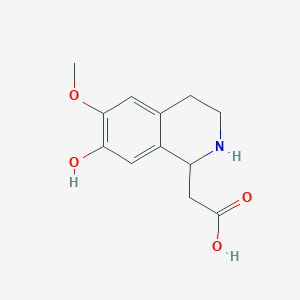
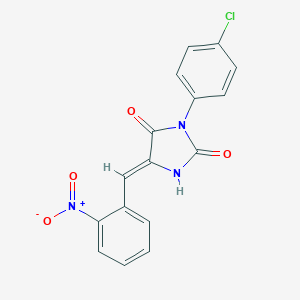
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
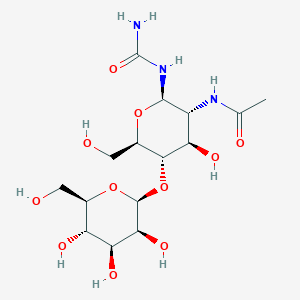
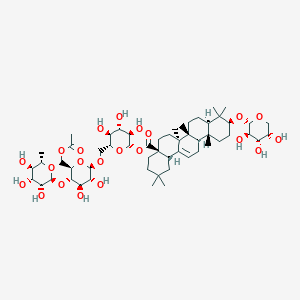
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
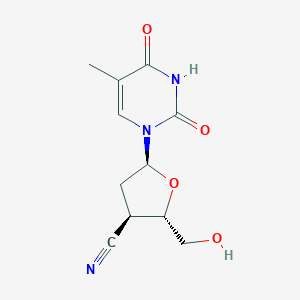
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
